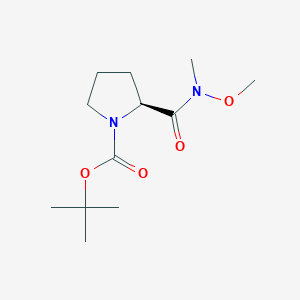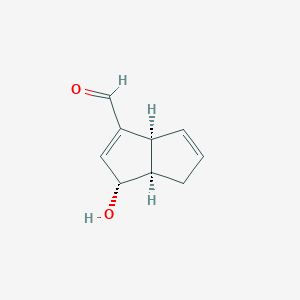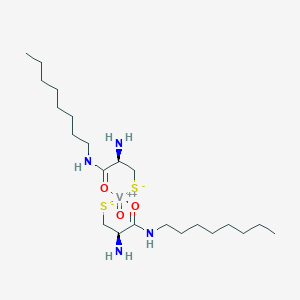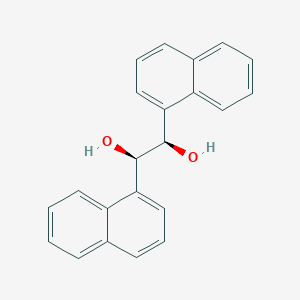
Dttc-bis-hdgpc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) is a complex phospholipid compound It is characterized by its unique structure, which includes two hexadecanoylglycero-3-phosphocholine moieties linked by a dithiatetratriacontandioyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) typically involves multiple steps. The initial step often includes the preparation of the dithiatetratriacontandioyl chain, followed by the attachment of hexadecanoylglycero-3-phosphocholine units. The reaction conditions may vary, but common reagents include phospholipids and thiol-containing compounds. The process requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The use of high-purity reagents and stringent quality control measures is essential to achieve consistent product quality. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to verify the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Conditions typically involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents and low temperatures.
Substitution: Common reagents include nucleophiles like amines and electrophiles like alkyl halides. Conditions vary depending on the specific reaction but often involve solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield thiols or alcohols, and substitution may yield various substituted phospholipids.
Scientific Research Applications
1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) has several scientific research applications:
Chemistry: It is used as a model compound for studying lipid interactions and membrane dynamics.
Biology: It is used in studies of cell membrane structure and function, as well as in the development of liposome-based drug delivery systems.
Industry: It is used in the formulation of specialized lipids for various industrial applications, including cosmetics and food additives.
Mechanism of Action
The mechanism of action of 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It may also interact with specific membrane proteins, influencing cellular signaling pathways and transport mechanisms. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphocholine: A similar phospholipid with two stearoyl chains.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: A phospholipid with one palmitoyl and one oleoyl chain.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: A phospholipid with two oleoyl chains.
Uniqueness
1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) is unique due to its dithiatetratriacontandioyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications, such as in the development of advanced drug delivery systems and the study of membrane dynamics.
Properties
CAS No. |
115868-53-6 |
|---|---|
Molecular Formula |
C80H158N2O16P2S2 |
Molecular Weight |
1530.2 g/mol |
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[16-[[16-[(2R)-2-hexadecanoyloxy-3-[oxido-[2-(trimethylazaniumyl)ethoxy]phosphoryl]oxypropoxy]-16-oxohexadecyl]disulfanyl]hexadecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C80H158N2O16P2S2/c1-9-11-13-15-17-19-21-25-33-39-45-51-57-63-79(85)97-75(73-95-99(87,88)93-67-65-81(3,4)5)71-91-77(83)61-55-49-43-37-31-27-23-29-35-41-47-53-59-69-101-102-70-60-54-48-42-36-30-24-28-32-38-44-50-56-62-78(84)92-72-76(74-96-100(89,90)94-68-66-82(6,7)8)98-80(86)64-58-52-46-40-34-26-22-20-18-16-14-12-10-2/h75-76H,9-74H2,1-8H3/t75-,76-/m1/s1 |
InChI Key |
YQYRYXKVXWPXCP-UVHVAMGRSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Key on ui other cas no. |
115868-53-6 |
Synonyms |
1-(17,18-dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) DTTC-bis-HDGPC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)
![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)



![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)








